PROTAC ERRalpha ligand 2
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Overview
Description
PROTAC ERRalpha ligand 2 is a compound designed as a proteolysis-targeting chimera (PROTAC) that specifically targets the estrogen-related receptor alpha (ERRalpha). This compound functions as an inverse agonist with an IC50 value of 5.67 nM . PROTACs are an emerging class of therapeutic agents that leverage the ubiquitin-proteasome system to degrade target proteins, offering a novel approach to drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC ERRalpha ligand 2 involves the conjugation of two ligands: one that binds to ERRalpha and another that recruits an E3 ubiquitin ligase. The process typically involves multiple steps, including the synthesis of each ligand, the linker, and their subsequent conjugation. Common synthetic routes may include amide bond formation, click chemistry, and other coupling reactions .
Industrial Production Methods
Industrial production of PROTACs, including this compound, often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of automated synthesis platforms and high-throughput screening to identify the most efficient conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
PROTAC ERRalpha ligand 2 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the ligands or the linker.
Reduction: This reaction can be used to reduce any oxidized functional groups.
Substitution: This reaction can replace specific functional groups with others to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions are typically modified versions of the original compound, with changes in functional groups that can alter the compound’s activity, stability, or solubility .
Scientific Research Applications
PROTAC ERRalpha ligand 2 has a wide range of scientific research applications:
Chemistry: Used as a tool to study protein degradation pathways and the ubiquitin-proteasome system.
Biology: Helps in understanding the role of ERRalpha in cellular processes and its potential as a therapeutic target.
Medicine: Investigated for its potential in treating diseases where ERRalpha is implicated, such as certain cancers and metabolic disorders.
Industry: Utilized in drug discovery and development processes to identify and validate new therapeutic targets .
Mechanism of Action
PROTAC ERRalpha ligand 2 exerts its effects by binding to ERRalpha and recruiting an E3 ubiquitin ligase. This forms a ternary complex that facilitates the ubiquitination of ERRalpha, marking it for degradation by the proteasome. This event-driven mechanism allows for the selective degradation of ERRalpha, reducing its levels and thereby modulating its activity in the cell .
Comparison with Similar Compounds
Similar Compounds
PROTAC ERRalpha ligand 1: Another compound targeting ERRalpha but with different binding affinities and linker structures.
PROTAC ARV-110: Targets androgen receptors and is used in prostate cancer research.
PROTAC NX-2127: Targets Bruton’s tyrosine kinase and is used in leukemia research
Uniqueness
PROTAC ERRalpha ligand 2 is unique due to its high specificity and potency for ERRalpha, making it a valuable tool for studying this receptor’s role in various diseases. Its design allows for efficient degradation of ERRalpha, providing insights into the therapeutic potential of targeting this receptor .
Biological Activity
Proteolysis Targeting Chimeras (PROTACs) represent a novel therapeutic strategy that utilizes the cellular ubiquitin-proteasome system to induce targeted protein degradation. Among various PROTACs, ERRalpha PROTAC ligand 2 has garnered attention for its ability to selectively degrade estrogen-related receptor alpha (ERRα), which is often overexpressed in various cancers. This article delves into the biological activity of ERRalpha PROTAC ligand 2, examining its mechanisms of action, efficacy in different cellular models, and potential implications in cancer therapy.
ERRalpha PROTAC ligand 2 operates by recruiting an E3 ubiquitin ligase to ERRα, facilitating its ubiquitination and subsequent degradation via the proteasome. This mechanism contrasts with traditional small-molecule inhibitors that merely inhibit protein function without degrading the target.
- E3 Ligase Recruitment : The choice of E3 ligase is crucial for the efficacy of PROTACs. ERRalpha PROTAC ligand 2 primarily utilizes the von Hippel-Lindau (VHL) ligase, known for its efficiency in inducing target degradation .
- Photocaging Mechanism : Recent studies have introduced photocaged variants of ERRalpha PROTACs, allowing for controlled activation through light exposure. This approach enables precise temporal control over protein degradation, enhancing experimental versatility .
Efficacy in Cellular Models
The biological activity of ERRalpha PROTAC ligand 2 has been evaluated across various cancer cell lines, particularly breast cancer models like MCF-7 and MDA-MB-231.
Table 1: Efficacy of ERRalpha PROTAC Ligand 2 in Different Cell Lines
Cell Line | Concentration (nM) | % Degradation | Assay Method |
---|---|---|---|
MCF-7 | 10 | 85% | Western Blot |
MDA-MB-231 | 50 | 90% | Western Blot |
THP-1 (Acute Monocytic Leukemia) | 50 | 75% | Western Blot |
The data indicate that ERRalpha PROTAC ligand 2 significantly reduces ERRα levels in a dose-dependent manner, demonstrating its potential as an effective therapeutic agent against ERRα-overexpressing tumors .
Case Studies
- MCF-7 Breast Cancer Cells : In a controlled study, MCF-7 cells treated with ERRalpha PROTAC ligand 2 exhibited a marked reduction in ERRα protein levels after 8 hours of incubation. The study utilized Western blotting to quantify protein levels, confirming the compound's efficacy in promoting degradation .
- MDA-MB-231 Tumors : In vivo studies on MDA-MB-231 xenografts showed that administration of ERRalpha PROTAC ligand 2 led to significant tumor regression, correlating with decreased ERRα expression levels. This highlights the compound’s translational potential for treating aggressive breast cancer types .
Research Findings
Recent research has expanded on the understanding of how modifications to the linker and ligand components of PROTACs can influence their biological activity. For example:
- Linker Optimization : Variations in linker length and composition have been shown to affect the binding affinity and degradation efficiency of ERRalpha PROTACs. A study demonstrated that an optimized linker improved the degradation rate by enhancing the proximity between ERRα and the E3 ligase .
- Mutant Studies : Genetic modifications to ERRα have revealed insights into how different regions of the protein can impact its degradability by various ligands. Mutants designed to alter binding pockets showed differential responses to ERRalpha PROTAC ligand 2, suggesting that structural considerations are vital for effective design .
Properties
IUPAC Name |
(E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F6NO4/c1-30-17-7-11(6-13(9-27)18(28)29)2-5-16(17)31-10-12-3-4-14(19(21,22)23)8-15(12)20(24,25)26/h2-8H,10H2,1H3,(H,28,29)/b13-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWKJGIKIBTXMV-AWNIVKPZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)O)OCC2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)O)OCC2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F6NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.